Taurocholic Acid-d4
Overview
Description
Taurocholic Acid-d4 is a complex organic compound with a unique structure. It is characterized by the presence of multiple hydroxyl groups, a sulfonic acid group, and a tetradeuterio substitution, which makes it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Taurocholic Acid-d4, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid, primarily targets the Bile salt-activated lipase , Bile acid receptor , and Gastrotropin . These targets play a crucial role in the digestion and absorption of dietary fats.
Mode of Action
This compound acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the emulsification of fats, which is a critical step in the digestion and absorption of dietary fats .
Biochemical Pathways
This compound is involved in the bile acid biosynthesis metabolic pathway . It is a taurine-conjugated form of cholic acid, a primary bile acid. The biosynthesis of this compound is significantly increased in certain conditions, such as liver cirrhosis .
Pharmacokinetics
It is known that this compound is absorbed and plays a role in the solubilization of fats for absorption .
Result of Action
The interaction of this compound with its targets results in the emulsification of fats, facilitating their digestion and absorption . In certain conditions, such as liver cirrhosis, this compound is found to promote disease progression by activating hepatic stellate cells via upregulating TLR4 expression .
Biochemical Analysis
Biochemical Properties
Taurocholic Acid-d4 plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is involved in the emulsification of fats . The bile acids analyzed in this study include chenodeoxycholic acid, cholic acid, deoxycholic acid, glycochenodeoxycholic acid, glycocholic acid, glycodeoxycholic acid, glycolithocholic acid, glycoursodeoxycholic acid, lithocholic acid, taurochenodeoxycholic acid, taurocholic acid, taurodeoxycholic acid, taurolithocholic acid, tauroursodeoxycholic acid, ursodeoxycholic acid, and their sulfated metabolites .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling, thereby preventing biliary damage . It also increases the expression of alpha smooth muscle actin (α-SMA), type I collagen, and Toll-like receptor 4 (TLR4) in LX-2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that this compound promotes liver cirrhosis through activating hepatic stellate cells via upregulating TLR4 expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. A simple, sensitive, and specific LC/MS/MS analytical method was developed for the quantitation of bile acids by triple quadrupole (QQQ) mass spectrometry using protein crash (PPT) sample preparation .
Metabolic Pathways
This compound is involved in several metabolic pathways. Pathway analysis showed that this compound biosynthesis increased significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurocholic Acid-d4 involves multiple steps, including the introduction of deuterium atoms, hydroxyl groups, and the sulfonic acid group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Taurocholic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Taurocholic Acid-d4 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it serves as a probe for investigating cellular processes. In medicine, it is explored for its potential therapeutic effects. In industry, it is utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds:
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoyl]amino]ethanesulfonic acid
Uniqueness: The uniqueness of Taurocholic Acid-d4 lies in its tetradeuterio substitution, which imparts unique properties such as increased stability and altered reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWGRHZICKQGZ-VEQOTJGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858425 | |
Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252030-90-3 | |
Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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